(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 871468-23-4
VCID: VC17608781
InChI: InChI=1S/C28H43BO2Si/c1-6-8-10-12-18-28(19-13-11-9-7-2)26-20-22(29(30)31)14-16-24(26)25-17-15-23(21-27(25)28)32(3,4)5/h14-17,20-21,30-31H,6-13,18-19H2,1-5H3
SMILES:
Molecular Formula: C28H43BO2Si
Molecular Weight: 450.5 g/mol

(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid

CAS No.: 871468-23-4

Cat. No.: VC17608781

Molecular Formula: C28H43BO2Si

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid - 871468-23-4

Specification

CAS No. 871468-23-4
Molecular Formula C28H43BO2Si
Molecular Weight 450.5 g/mol
IUPAC Name (9,9-dihexyl-7-trimethylsilylfluoren-2-yl)boronic acid
Standard InChI InChI=1S/C28H43BO2Si/c1-6-8-10-12-18-28(19-13-11-9-7-2)26-20-22(29(30)31)14-16-24(26)25-17-15-23(21-27(25)28)32(3,4)5/h14-17,20-21,30-31H,6-13,18-19H2,1-5H3
Standard InChI Key VKUJTJNTVLWDEM-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)[Si](C)(C)C)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₈H₄₃BO₂Si, with a molar mass of 450.54 g/mol . Its structure integrates three key functional groups:

  • A fluorenyl core providing a rigid, planar aromatic system.

  • Dihexyl chains at the 9-position, enhancing solubility in nonpolar solvents.

  • A trimethylsilyl (TMS) group at the 7-position, influencing electronic properties and steric hindrance.

The boronic acid (-B(OH)₂) moiety at the 2-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Table 1: Key Identifiers of (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic Acid

PropertyValue
CAS Number871468-23-4
Molecular FormulaC₂₈H₄₃BO₂Si
Molecular Weight450.54 g/mol
Synonyms[9,9-Dihexyl-7-(TMS)-9H-fluoren-2-yl]boronic acid

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized fluorene derivatives. A representative method involves:

  • Functionalization of fluorene: Introduction of dihexyl and trimethylsilyl groups via alkylation and silylation, respectively.

  • Borylation: Reaction of the substituted fluorene with a boronating agent (e.g., bis(pinacolato)diboron) under palladium catalysis .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Fluorene alkylationHexyl bromide, NaH, DMF, 60°C85%
SilylationTrimethylsilyl chloride, Et₃N, CH₂Cl₂, rt78%
BorylationPd(dba)₂, P(t-Bu)₃, B₂pin₂, THF, 70°C65%

Purification

Purification is achieved via column chromatography (silica gel, hexane/CH₂Cl₂ eluent) followed by precipitation from methanol . High-performance liquid chromatography (HPLC) may be employed for analytical-grade samples .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in THF, CH₂Cl₂, and toluene; sparingly soluble in methanol .

  • Stability: Sensitive to moisture and oxygen, requiring storage under inert atmosphere. The TMS group mitigates hydrolysis of the boronic acid moiety .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.8–7.6 (m, aromatic H), 2.2–1.9 (m, hexyl CH₂), 0.9–0.6 (m, Si(CH₃)₃ and hexyl CH₃) .

  • ¹³C NMR: Peaks at δ 150–140 (fluorenyl C), 35–22 (hexyl C), 1.5 (Si(CH₃)₃) .

Applications in Materials Science

Organic Electronics

The compound serves as a monomer in conjugated polymers for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Its extended π-system and solubility enable precise tuning of optoelectronic properties .

Table 3: Performance Metrics in OLED Prototypes

Device ParameterValue
Luminance Efficiency12.5 cd/A
Turn-on Voltage3.2 V
CIE Coordinates(0.32, 0.45)

Cross-Coupling Reactions

In Suzuki-Miyaura couplings, the boronic acid group facilitates carbon-carbon bond formation with aryl halides, yielding complex oligofluorenes for photonic applications .

Challenges and Future Directions

Stability Optimization

Current research focuses on protecting-group strategies to enhance air/moisture stability without compromising reactivity .

Scalability

Industrial adoption requires cost-effective synthesis routes; flow chemistry and catalytic system optimization are under investigation .

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